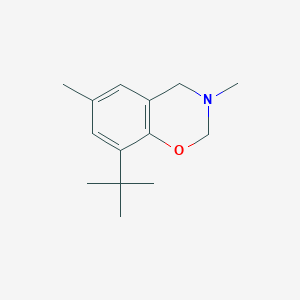
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of tert-butyl and dimethyl groups, which influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl and dimethyl groups with an amine and a phenol derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and steric effects of the tert-butyl and dimethyl groups. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6,8-di-tert-butyl-3,4-dihydro-4,4-dimethyl-1-phosphanaphthalene: This compound shares structural similarities but contains a phosphorus atom instead of nitrogen.
tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with tert-butyl groups but a different ring structure.
Uniqueness
8-tert-Butyl-3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific combination of tert-butyl and dimethyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Properties
CAS No. |
92000-49-2 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
8-tert-butyl-3,6-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H21NO/c1-10-6-11-8-15(5)9-16-13(11)12(7-10)14(2,3)4/h6-7H,8-9H2,1-5H3 |
InChI Key |
ZHYHMOWUPKKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)OCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
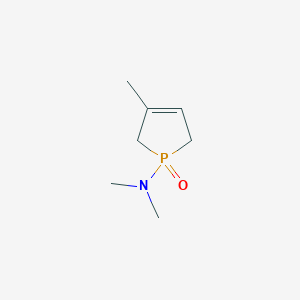
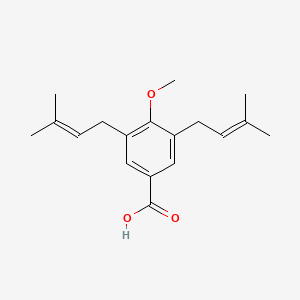
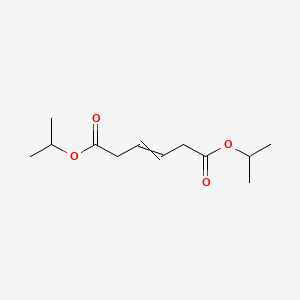
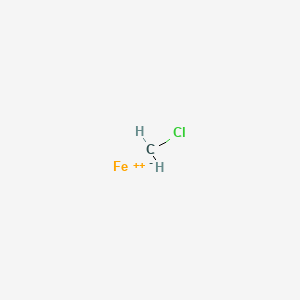
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
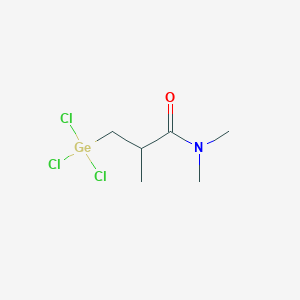
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
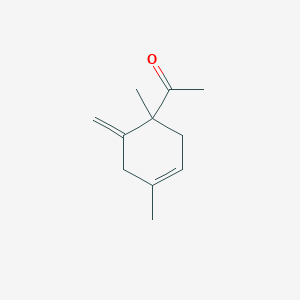
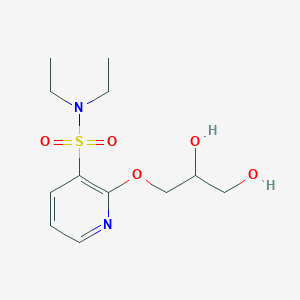
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
